![molecular formula C25H36O5 B1245526 16alpha-Hydroxytestosterone dipropionate CAS No. 22204-52-0](/img/structure/B1245526.png)
16alpha-Hydroxytestosterone dipropionate
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Overview
Description
16alpha,17beta-Dihydroxyandrost-4-en-3-one dipropionate is a steroid ester.
Scientific Research Applications
Aromatization in Human Placenta
16alpha-Hydroxytestosterone is involved in the aromatization process in the human placenta. It is converted to estriol, a process implicated with cytochrome P-450. This conversion shows significant differences when compared to androstenedione aromatization, highlighting the unique role of 16alpha-hydroxytestosterone in placental biochemistry (Canick & Ryan, 1976).
Metabolic Markers in CYP450 Enzyme Activity
16alpha-Hydroxytestosterone is used as a metabolic marker in studies assessing the activity of CYP450 enzymes. Its metabolites, such as 16alpha- and 16beta-hydroxytestosterone, are quantified to understand enzyme activity, particularly in extra-hepatic metabolism like the gut wall, providing insights into drug metabolism and enzyme functionality (Magnusson & Sandström, 2004).
Synthesis and Therapeutic Potential
The synthesis of 16alpha-hydroxytestosterone has been improved for large-scale production without microorganisms, indicating its potential in therapeutic applications. This advancement in synthesis methods opens up possibilities for its use in medical research and drug development (Numazawa & Osawa, 1978).
Hormonal Growth Promoter in Animals
16alpha-Hydroxytestosterone is studied in the context of animal growth promotion. Its detection in bovine hair is a part of efforts to control the use of growth promoters in meat-producing animals, contributing to food safety and animal welfare research (Regal et al., 2010).
Antiandrogenic Properties
Research on 16alpha-derivatives of androgens, including 16alpha-hydroxytestosterone, explores their potential as antiandrogens. This is particularly relevant in the context of prostate cancer treatment, where these compounds show promise due to their antiproliferative activities (Roy et al., 2007).
properties
CAS RN |
22204-52-0 |
---|---|
Product Name |
16alpha-Hydroxytestosterone dipropionate |
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(10,13-dimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl) propanoate |
InChI |
InChI=1S/C25H36O5/c1-5-21(27)29-20-14-19-17-8-7-15-13-16(26)9-11-24(15,3)18(17)10-12-25(19,4)23(20)30-22(28)6-2/h13,17-20,23H,5-12,14H2,1-4H3 |
InChI Key |
CEJCQFWDKRWGSH-ZJASCOGOSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1OC(=O)CC)C)C |
SMILES |
CCC(=O)OC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1OC(=O)CC)C)C |
Canonical SMILES |
CCC(=O)OC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1OC(=O)CC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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